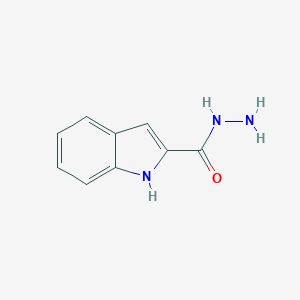

1H-インドール-2-カルボヒドラジド

概要

説明

1H-Indole-2-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant compound in both organic and medicinal chemistry.

科学的研究の応用

作用機序

Target of Action

1H-Indole-2-carbohydrazide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of 1H-indole-2-carbohydrazide with its targets results in a variety of changes. For instance, certain derivatives of indole-2-carbohydrazide have been found to inhibit platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . This suggests that these compounds may exert their activities through binding to more than one receptor on the platelets surface .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . For example, certain indole-2-carbohydrazide derivatives have been found to have antioxidant properties , suggesting that they may affect pathways related to oxidative stress.

Pharmacokinetics

It is known that the physicochemical parameters of indole derivatives can influence their observed activities . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-indole-2-carbohydrazide could have an impact on its bioavailability.

Result of Action

The molecular and cellular effects of 1H-indole-2-carbohydrazide’s action can vary depending on the specific derivative and target. For example, certain indole-2-carbohydrazide derivatives have been found to inhibit platelet aggregation , suggesting that they may have a role in preventing thrombotic disorders. Other derivatives have been found to have antioxidant properties , suggesting that they may help to protect cells from oxidative damage.

Action Environment

The action, efficacy, and stability of 1H-indole-2-carbohydrazide can be influenced by a variety of environmental factors. For example, unhealthy physical conditions, ageing or a stressful environment can decrease or even eliminate the scavenging ability of the endogenous antioxidants . This suggests that the effectiveness of 1H-indole-2-carbohydrazide could be influenced by the individual’s health status and environment.

生化学分析

Biochemical Properties

1H-indole-2-carbohydrazide, like other indole derivatives, has been found to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic derivatives . For instance, 4,6-dimethoxy-1H-indole-2-carbohydrazides have shown promising antioxidant properties and inhibition of acetylcholinesterase .

Cellular Effects

Indole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, 5-bromo-N’-benzylidene-1H-indole-2-carbohydrazide derivatives have shown potent antiproliferative activity against Hep G2 hepatocellular carcinoma cells .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biochemical reactions . For example, 5-bromo-N’-benzylidene-1H-indole-2-carbohydrazide derivatives have been found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .

Temporal Effects in Laboratory Settings

Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects over time .

Dosage Effects in Animal Models

It is known that the effects of bioactive compounds can vary with dosage .

Metabolic Pathways

Indole is a key component in the metabolic pathway of tryptophan, a crucial amino acid .

Transport and Distribution

Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may be transported and distributed via these receptors .

Subcellular Localization

Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may be localized to the areas of these receptors .

準備方法

1H-Indole-2-carbohydrazide can be synthesized through various methods. One common synthetic route involves the reaction of methyl 1H-indole-2-carboxylate with hydrazine hydrate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to reflux . Another method involves the cyclodehydration of methyl 4,6-dimethoxy-1H-indole-2-carboxylate to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .

化学反応の分析

1H-Indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds, such as indolopyridazines.

類似化合物との比較

1H-Indole-2-carbohydrazide can be compared with other indole derivatives such as:

1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.

1H-Indole-2-carboxylic acid: Used as a precursor in the synthesis of pharmaceuticals and agrochemicals.

1H-Indole-2-carbonyl chloride: Utilized in the preparation of indole-based drugs and dyes.

What sets 1H-indole-2-carbohydrazide apart is its unique combination of the indole nucleus with a carbohydrazide group, which imparts distinct chemical reactivity and biological activity .

生物活性

1H-Indole-2-carbohydrazide (ICH) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer, anti-inflammatory, and anti-platelet aggregation applications. This article provides a detailed overview of the biological activity associated with ICH, highlighting recent research findings, case studies, and synthesized derivatives.

1. Overview of 1H-Indole-2-Carbohydrazide

1H-Indole-2-carbohydrazide is a compound characterized by the presence of an indole ring and a hydrazide functional group. The structural features of ICH allow for various modifications, leading to a range of derivatives with enhanced biological properties.

2. Anticancer Activity

A prominent area of research focuses on the anticancer properties of ICH derivatives. Notably, the derivative 12A has been identified as a potent methuosis inducer, selectively targeting cancer cells while sparing normal cells. This compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and others resistant to conventional therapies.

Key Findings:

- 12A induces vacuole formation in cancer cells, linked to ER stress and activation of the MAPK/JNK signaling pathway .

- In vivo studies demonstrated that 12A effectively inhibits tumor growth in xenograft models .

- A quantitative structure-activity relationship (QSAR) analysis revealed that specific substitutions at the indole positions significantly influence biological activity .

3. Anti-Platelet Aggregation Activity

Research has also explored the anti-platelet aggregation effects of ICH derivatives. A series of N-substituted indole carbohydrazide derivatives were synthesized and tested for their ability to inhibit platelet aggregation induced by various agonists.

Results Summary:

| Compound | Platelet Aggregation Inhibition (%) |

|---|---|

| 6g | 100% (AA) |

| 6h | 100% (Collagen) |

| 3m | 100% (Collagen) |

| 3f | 97% (AA) |

Among these compounds, 6g and 6h exhibited complete inhibition of platelet aggregation induced by arachidonic acid (AA) and collagen, respectively .

4. Inhibition of α-Glucosidase

Recent studies have identified ICH derivatives as potential α-glucosidase inhibitors, which are crucial for managing postprandial blood glucose levels in diabetic patients. A series of phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were synthesized based on ICH.

In Vitro Activity:

| Compound | IC50 (μM) |

|---|---|

| 11a | 6.31 ± 0.03 |

| 11b | 12.45 ± 0.05 |

| 11c | 49.89 ± 0.09 |

| Acarbose | 750.0 ± 10.0 |

The newly synthesized compounds demonstrated significantly better inhibitory activity compared to acarbose, indicating their potential as therapeutic agents for diabetes management .

5. Mechanistic Insights

The mechanisms underlying the biological activities of ICH derivatives have been investigated through various approaches:

- Methuosis Induction : The activation of specific signaling pathways (MAPK/JNK) during methuosis has been demonstrated as a critical mechanism leading to cancer cell death .

- Microtubule Destabilization : Certain derivatives have shown microtubule-destabilizing effects, leading to G2/M cell cycle arrest and apoptosis in cancer cells .

特性

IUPAC Name |

1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFRQHFFVRYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282941 | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-39-0 | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5055-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5055-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H-indole-2-carbohydrazide derivative, IHZ-1, exert its anticancer effects?

A1: Research suggests that IHZ-1, or 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide, induces apoptosis and autophagy in hepatocellular carcinoma cells. [] This effect is mediated by the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent apoptosis. [] Importantly, IHZ-1 inhibits the mammalian target of rapamycin complex 1 (mTORC1) kinase activity without activating AKT, which is associated with JNK/IRS-1 activation. []

Q2: Does IHZ-1 affect autophagy in cancer cells?

A2: Yes, studies show that IHZ-1 treatment enhances autophagy in hepatocellular carcinoma cells. [] This autophagic effect is linked to ROS/JNK pathway activation, and inhibiting either ROS/JNK signaling or autophagy reduces the IHZ-1-induced apoptosis. []

Q3: Are there other 1H-indole-2-carbohydrazide derivatives with anticancer potential?

A3: Yes, a study explored 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives and identified compound 12A as a potent inducer of methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. []

Q4: What makes compound 12A unique in its anticancer activity?

A4: Compound 12A selectively induces methuosis in various cancer cell lines while exhibiting minimal toxicity towards human normal cells. [] This selectivity makes it a promising lead for further development as an anticancer agent.

Q5: How does compound 12A trigger methuosis in cancer cells?

A5: Research indicates that compound 12A induces the formation of cytoplasmic vacuoles derived from macropinosomes, not autophagosomes. [] These vacuoles might originate from the endoplasmic reticulum (ER) and are associated with ER stress. [] The mitogen-activated protein kinase (MAPK)/JNK signaling pathway is also involved in 12A-induced methuosis. []

Q6: Has the in vivo efficacy of compound 12A been investigated?

A6: Yes, compound 12A demonstrated significant tumor growth inhibition in a mouse xenograft model using the MDA-MB-231 breast cancer cell line. [] This finding further supports its potential as a novel anticancer agent.

Q7: Do 3-phenyl-1H-indole-2-carbohydrazide derivatives exhibit anticancer activity?

A7: Yes, research has identified 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin inhibitors with anticancer properties. [] These compounds represent another promising avenue for developing novel anticancer therapeutics.

Q8: How do structural modifications of 1H-indole-2-carbohydrazide derivatives influence their biological activity?

A8: Studies on various 1H-indole-2-carbohydrazide derivatives have provided valuable insights into SAR. For instance, incorporating a phenyl ring with a lipophilic substituent at its para position, along with an alkyl moiety, was found to enhance the antiproliferative activity against breast cancer cell lines. [] These findings suggest that specific structural features can significantly impact the potency and selectivity of these compounds.

Q9: Do 1H-indole-2-carbohydrazide derivatives possess antimicrobial properties?

A9: Yes, several studies have reported the antimicrobial activity of 1H-indole-2-carbohydrazide derivatives. For example, 4-/5-/6-/7-nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides displayed promising antifungal and antibacterial activity. [] Similarly, a series of 5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides demonstrated activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, and Candida albicans. []

Q10: Have any 1H-indole-2-carbohydrazide derivatives shown anti-tuberculosis potential?

A10: Yes, the same series of 5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides mentioned above also exhibited anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv). []

Q11: What spectroscopic techniques are commonly employed to characterize 1H-indole-2-carbohydrazide derivatives?

A11: Researchers routinely utilize a combination of spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, 13C NMR spectroscopy, and high-resolution mass spectrometry (HR-MS) for structural elucidation of these compounds. [, ]

Q12: Have computational studies been conducted on 1H-indole-2-carbohydrazide derivatives?

A12: Yes, computational chemistry tools have been employed to gain further insights into these compounds. For instance, molecular docking studies have been used to predict potential binding modes and interactions with biological targets, such as tubulin, suggesting possible mechanisms of action. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。